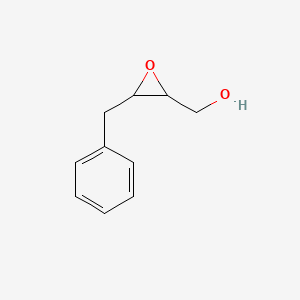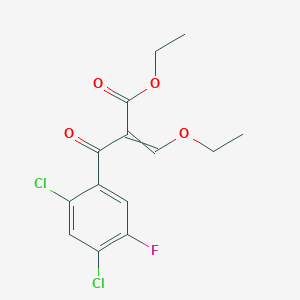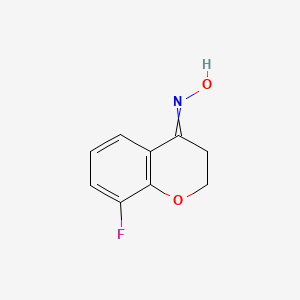
1-Chloro-3-nitromethyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-nitromethyl-benzene is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzene, where a chlorine atom and a nitromethyl group are substituted at the first and third positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-nitromethyl-benzene can be synthesized through several methods:
-
Nitration of 1-Chlorotoluene: : This involves the nitration of 1-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to prevent over-nitration and to ensure the selective formation of the nitromethyl group at the meta position.
-
Chlorination of 3-Nitrotoluene: : Another method involves the chlorination of 3-nitrotoluene using chlorine gas in the presence of a catalyst such as ferric chloride. This method ensures the selective substitution of the chlorine atom at the para position relative to the nitromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration or chlorination processes. These processes are optimized for yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-nitromethyl-benzene undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
-
Reduction: : The nitromethyl group can be reduced to an aminomethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
-
Oxidation: : The nitromethyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of 3-nitromethylphenol, 3-nitromethylphenylamine, etc.
Reduction: Formation of 1-chloro-3-aminomethyl-benzene.
Oxidation: Formation of 1-chloro-3-carboxybenzene.
Aplicaciones Científicas De Investigación
1-Chloro-3-nitromethyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-nitromethyl-benzene depends on the specific chemical reactions it undergoes. For instance:
Nucleophilic Substitution: The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, facilitating the substitution reaction.
Reduction: The nitromethyl group is reduced through the transfer of electrons from the reducing agent to the nitro group, converting it to an aminomethyl group.
Oxidation: The nitromethyl group is oxidized through the transfer of oxygen atoms from the oxidizing agent, converting it to a carboxyl group.
Comparación Con Compuestos Similares
1-Chloro-3-nitromethyl-benzene can be compared with other similar compounds such as:
1-Chloro-4-nitromethyl-benzene: Similar in structure but with the nitromethyl group at the para position, which can lead to different reactivity and applications.
1-Bromo-3-nitromethyl-benzene: Similar but with a bromine atom instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
3-Nitrotoluene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions but still useful in other types of chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications in various fields.
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
1-chloro-3-(nitromethyl)benzene |
InChI |
InChI=1S/C7H6ClNO2/c8-7-3-1-2-6(4-7)5-9(10)11/h1-4H,5H2 |
Clave InChI |
HBDVLCNYKBOPPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[3-(2-Hydroxyethoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8472470.png)



![Pyrido[2,3-d]pyrimidin-7-amine,6-(3-amino-2,6-dichlorophenyl)-2-(methylthio)-](/img/structure/B8472495.png)



![(2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B8472532.png)
![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B8472540.png)
![2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione](/img/structure/B8472544.png)
